Product packaging for Beta-Aspartame(Cat. No.:CAS No. 22839-61-8)

Beta-Aspartame

Cat. No.: B1329620
CAS No.: 22839-61-8
M. Wt: 294.3 g/mol
InChI Key: SHHIPKDJQYIJJF-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives on Aspartame (B1666099) Discovery and Early Isomeric Considerations

Aspartame (α-L-aspartyl-L-phenylalanine-1-methyl ester) was discovered in 1965 by James M. Schlatter, a chemist at G.D. Searle & Company, who was developing an anti-ulcer drug. 3dchem.comharvard.edu The discovery of its intense sweetness was accidental. 3dchem.comchemistryviews.org From the early stages of its chemical synthesis, the formation of isomers was a known consideration. google.commedcraveonline.com

Chemical synthesis methods, particularly those involving an N-protected-L-aspartic anhydride (B1165640), inevitably produce a mixture of the desired alpha (α) isomer and the beta (β) isomer. google.comnih.gov The β-isomer, identified as a tasteless or sometimes bitter-tasting byproduct, arises when the peptide bond forms with the "wrong" carboxyl group of the aspartic acid component. chemistryviews.orgwikipedia.org Early production methods yielded a mixture where the ratio of the desired α-form to the undesired β-form could be approximately 4:1. wikipedia.orgatamanchemicals.com This necessitated a purification step to separate the sweet α-aspartame from the non-sweet β-aspartame, a factor that increased manufacturing costs. google.comlsbu.ac.uk The challenge of isomeric purity spurred research into alternative synthesis methods, such as enzymatic processes using thermolysin, which are highly specific and yield only the α-isomer, thereby avoiding the formation of the β-form byproduct. atamanchemicals.comlsbu.ac.ukletstalkacademy.com

Differentiating Aspartame (Alpha-Aspartame) and Beta-Aspartame: Structural and Stereochemical Distinctions

Aspartame is a dipeptide methyl ester composed of two amino acids: L-aspartic acid and L-phenylalanine. wikipedia.orgchemistryviews.org The key difference between its alpha and beta isomers lies in the specific peptide bond linkage involving the L-aspartic acid residue. wikipedia.org

L-aspartic acid is a dicarboxylic amino acid, meaning it has two carboxyl groups (-COOH): one at the alpha (α) position (part of the main amino acid backbone) and one in its side chain at the beta (β) position.

Alpha-Aspartame (α-aspartame): In the commercially desired sweet-tasting isomer, the α-carboxyl group of L-aspartic acid forms a peptide bond with the amino group of L-phenylalanine methyl ester. lsbu.ac.ukresearchgate.net This is the standard peptide linkage found in proteins.

This compound (β-aspartame): In this isomer, the β-carboxyl group (the one on the side chain) of L-aspartic acid is linked to the amino group of L-phenylalanine methyl ester. wikipedia.orgatamanchemicals.com

This single difference in connectivity results in two distinct molecules, or constitutional isomers, with the same chemical formula (C₁₄H₁₈N₂O₅) but different structures and, consequently, different properties. medcraveonline.comresearchgate.net While α-aspartame is approximately 200 times sweeter than sucrose, β-aspartame is tasteless. atamanchemicals.comfao.org

Stereochemistry is also crucial. The sweetness of α-aspartame is specific to the L-L configuration of its constituent amino acids (L-aspartic acid and L-phenylalanine). chemistryviews.orglibretexts.org Other stereoisomers, such as the L/D, D/D, and D/L configurations, are reported to be bitter. chemistryviews.org

Table 1: Structural and Property Distinctions between Aspartame Isomers

Feature Alpha-Aspartame (α-Aspartame) This compound (β-Aspartame)
Peptide Bond Formed between the α-carboxyl group of L-aspartic acid and the amino group of L-phenylalanine methyl ester. lsbu.ac.uk Formed between the β-carboxyl group of L-aspartic acid and the amino group of L-phenylalanine methyl ester. wikipedia.org
Taste Profile Intensely sweet (approx. 200x sucrose). 3dchem.com Tasteless or bitter. chemistryviews.orgwikipedia.org
Formation Desired product of synthesis; can convert to β-isomer under certain conditions. nih.govfao.org Byproduct of chemical synthesis; degradation product of α-aspartame. google.comnih.gov

| Commercial Role | Artificial sweetener. 3dchem.com | Impurity to be removed during manufacturing or a marker of product degradation. google.comatamanchemicals.com |

Research Significance of Aspartame Isomers in Food Science, Biochemistry, and Toxicology

The distinction between α- and β-aspartame is of significant interest in several scientific fields.

Food Science: In food science, the focus is on stability. Alpha-aspartame can degrade under certain conditions of pH and temperature. wikipedia.org One of the key degradation pathways is the isomerization to the non-sweet this compound. atamanchemicals.comnih.gov This conversion, along with hydrolysis, leads to a loss of sweetness in products, impacting shelf-life and quality. The stability of α-aspartame is greatest at a pH of 4.3, but decreases significantly in more neutral or alkaline conditions. wikipedia.orgdrugbank.com For instance, in a study of diet soda stored for 50 weeks at room temperature, 15% of the initial aspartame was converted to β-aspartame and its non-esterified form. mdpi.com Therefore, understanding the kinetics of this isomerization is crucial for formulating stable food and beverage products.

Biochemistry: From a biochemical perspective, the isomers are metabolized differently. When ingested, α-aspartame is rapidly and completely broken down in the small intestine by enzymes into its constituent parts: aspartic acid, phenylalanine, and methanol (B129727). nih.goveuropa.eu No aspartame is found in circulating blood after ingestion. wikipedia.orgeuropa.eu Research into the metabolic fate of β-aspartame has also been conducted. Studies indicate that the intestinal absorption rate of β-aspartame is low. mdpi.compreprints.org The different chemical structure of the peptide bond in β-aspartame affects how it is recognized and cleaved by digestive peptidases. preprints.org

Table 2: Research Focus on this compound Across Disciplines

Discipline Key Research Interest Findings and Implications
Food Science Stability and degradation of α-aspartame. β-Aspartame is a non-sweet degradation product that forms under certain pH and temperature conditions, affecting product shelf-life and quality. wikipedia.orgnih.gov
Biochemistry Metabolism and absorption. α-Aspartame is fully hydrolyzed in the gut. europa.eu β-Aspartame shows a low rate of intestinal absorption. mdpi.compreprints.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O5 B1329620 Beta-Aspartame CAS No. 22839-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-12(17)8-10(15)13(18)19/h2-6,10-11H,7-8,15H2,1H3,(H,16,17)(H,18,19)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHIPKDJQYIJJF-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177386
Record name Aspartame, beta-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22839-61-8
Record name β-Aspartame
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22839-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspartame, beta-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022839618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspartame, beta-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl N-L-β-aspartyl-3-phenyl-L-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASPARTAME, BETA-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5VTH6LD3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Formation Mechanisms of Beta Aspartame

The synthesis of aspartame (B1666099), a dipeptide consisting of L-aspartic acid and L-phenylalanine, can be achieved through both chemical and enzymatic routes. However, the formation of the beta-isomer is a phenomenon primarily associated with chemical synthesis methods.

Industrial Synthesis Pathways Yielding Aspartame Isomers

Industrial chemical synthesis of aspartame typically involves the reaction of L-aspartic acid and L-phenylalanine methyl ester. europa.eu A common strategy utilizes a protected form of L-aspartic acid, specifically N-protected L-aspartic anhydride (B1165640), which reacts with L-phenylalanine methyl ester. europa.eufao.org This approach, while effective, inherently leads to the formation of both α-aspartame and the undesired β-aspartame. atamanchemicals.comnih.gov The two major chemical synthesis routes are often referred to as the Z-process and the F-process, named after the protecting groups used for the aspartyl group. nih.gov

In the Z-process, benzyloxycarbonyl-L-aspartic acid is dehydrated with acetic anhydride. nih.gov The resulting anhydride is then coupled with the methyl ester of L-phenylalanine, producing a mixture of benzyloxycarbonyl α- and β-aspartame. nih.gov Subsequent removal of the protecting group yields a mixture of the aspartame isomers. nih.gov The F-process involves protecting the amino group of aspartic acid with a formyl group and then dehydrating it to form an anhydride. nih.gov This anhydride is then reacted with L-phenylalanine or its methyl ester, followed by the removal of the formyl group, which also results in a mixture of α and β products. nih.gov

Chemical Condensation Reactions and Formation of Beta-Aspartame as a Byproduct

The formation of this compound occurs when the wrong carboxyl group of the aspartic acid anhydride links to the amino group of phenylalanine. atamanchemicals.comwikipedia.org L-aspartic acid possesses two carboxyl groups, an alpha-carboxyl group and a beta-carboxyl group. For the formation of the sweet-tasting alpha-aspartame, the alpha-carboxyl group must form a peptide bond with the phenylalanine methyl ester. google.com However, in chemical condensation reactions, the beta-carboxyl group can also react, leading to the formation of the bitter-tasting this compound. atamanchemicals.comwikipedia.org The ratio of the desired alpha-isomer to the undesired beta-isomer in these chemical synthesis processes is often around 4:1. wikipedia.orgresearchgate.net

The use of N-protected-L-aspartic anhydride in the reaction with L-phenylalanine methyl ester is a key step where the non-selective reaction occurs. google.com This reaction produces a mixture of N-protected α-L-aspartyl-L-phenylalanine methyl ester and N-protected β-L-aspartyl-L-phenylalanine methyl ester. google.com The subsequent deprotection step then yields the final mixture of α- and β-aspartame.

Enzymatic Synthesis Approaches and Their Selectivity for Alpha-Aspartame

In stark contrast to chemical synthesis, enzymatic approaches for aspartame production exhibit high selectivity for the formation of the alpha-isomer, yielding high amounts of alpha-aspartame without the beta-form byproduct. atamanchemicals.comnih.govwikipedia.org Enzymes, such as thermolysin from Bacillus thermoproteolyticus, can catalyze the condensation of chemically altered or protected amino acids with high specificity. atamanchemicals.comwikipedia.org This enzymatic process directly yields α-aspartame, circumventing the formation of the beta-isomer and thus simplifying the purification process. atamanchemicals.comnih.gov

Some enzymatic methods have explored the use of unprotected amino acids as substrates. google.comgoogleapis.com For instance, an improved enzymatic method has been described for the synthesis of aspartame using a condensation reaction between the alpha-carboxyl group of L-aspartic acid and the amino group of methyl L-phenylalaninate, catalyzed by an enzyme. google.comgoogleapis.com While these methods show promise for more efficient and cost-effective production, commercial-scale implementation has been limited. atamanchemicals.comwikipedia.org A novel industrial route combines enzymatic production of an aspartame precursor followed by chemical transformation to yield aspartame hydrochloride. nih.gov

Methodologies for Isomer Separation and Purification in Synthetic Processes

Given the inevitable formation of this compound as a byproduct in chemical synthesis, effective separation and purification methods are crucial for isolating the desired alpha-aspartame.

Chromatographic Techniques for Aspartame Stereoisomer Resolution

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and determination of aspartame and its isomers. researchgate.netnih.govjst.go.jpacs.org Chiral stationary phases, such as those based on a chiral crown ether, have been successfully used for the direct stereochemical resolution of the four stereoisomers of aspartame. nih.gov Reversed-phase HPLC methods using octadecyl silica (B1680970) gel columns have also been developed to separate aspartame, its epimer, and their degradation products. jst.go.jpresearchgate.net These methods are sensitive enough to detect very low levels of diastereomers in commercial aspartame samples. researchgate.net

Precipitation and Crystallization Methods for Alpha-Aspartame Isolation from Isomeric Mixtures

Crystallization is a key step in the purification of alpha-aspartame from the isomeric mixture produced during chemical synthesis. fao.orgnih.gov The separation is often based on the differential solubility of the α and β isomers. nih.gov One method involves the crystallization of α-aspartame hydrohalides, as the β-hydrohalides are more soluble. nih.gov The aspartame hydrochloride obtained can then be crystallized for purification and neutralized to yield the final product. nih.gov

The crystallization process itself can be optimized to improve the yield and purity of alpha-aspartame. epo.orggoogle.com This includes controlling factors such as the solvent system, cooling rate, and the use of crystal growth inhibitors. epo.orggoogle.com For instance, a crude product containing aspartame can be re-dissolved in water or an organic solvent, and then cooled to precipitate the crystals, which are subsequently isolated by filtration. epo.orggoogle.com The efficiency of this process is critical for reducing impurities like diketopiperazine (a cyclized product of aspartame) and L-α-aspartyl-L-phenylalanine. epo.orggoogle.com

Degradation Pathways and Stability Profiles Relevant to Beta Aspartame Formation

Hydrolysis of Aspartame (B1666099) and Beta-Aspartame Generation in Aqueous Systems

In the presence of moisture, aspartame undergoes hydrolysis, leading to the formation of several degradation products. atamanchemicals.comnih.gov This process involves the breakdown of the molecule into its constituent parts and isomers, significantly impacting its sweetness and the composition of the product it is in.

The rate of aspartame hydrolysis is significantly influenced by both pH and temperature. who.int Aspartame exhibits its greatest stability in aqueous solutions at a pH of approximately 4.3, with a half-life of nearly 300 days at room temperature. wikipedia.orgencyclopedia.pub However, as the pH moves away from this optimal range, its stability decreases. For instance, at a neutral pH of 7, the half-life of aspartame is only a few days. wikipedia.org Under strongly acidic or alkaline conditions, the hydrolysis of aspartame is accelerated, leading to the generation of methanol (B129727) and the constituent free amino acids. wikipedia.org

Temperature also plays a crucial role in the degradation of aspartame. Increased temperatures accelerate the rate of hydrolysis and other degradation reactions. who.int Studies on flavored dairy beverages showed that the half-life of aspartame was significantly shorter at higher temperatures, decreasing from 24-58 days at 4°C to 1-4 days at 30°C. tandfonline.com In orange flavored soft drinks, increasing the storage temperature from 20°C to 40°C led to a more rapid loss of aspartame. tandfonline.com

The interplay between pH and temperature is also a critical factor. Research on aspartame stability in soft drinks demonstrated that at a constant temperature, increasing the pH from 2.75 to 4.57 enhanced its stability. tandfonline.com Conversely, at a constant pH, increasing the temperature decreased its stability. tandfonline.com This highlights the complex relationship between these two factors in determining the degradation rate of aspartame.

Interactive Table: Effect of pH and Temperature on Aspartame Stability

pHTemperature (°C)Half-lifeReference
4.3Room Temperature~300 days wikipedia.orgencyclopedia.pub
7.0Room TemperatureFew days wikipedia.org
6.430~2x longer than pH 6.7 tandfonline.com
2.7530Lower stability tandfonline.com
4.5730Higher stability tandfonline.com
6.0-7.070-100Activation energies 14-20 kcal/mole researchgate.net

Two primary degradation pathways for aspartame in aqueous solutions, besides hydrolysis to its constituent amino acids, are the formation of β-aspartame and diketopiperazine (DKP).

This compound (β-Aspartame): This compound is a constitutional isomer of aspartame, differing in the linkage of the aspartic acid to phenylalanine. wikipedia.orgtandfonline.com In aspartame (the alpha-isomer), the alpha-carboxyl group of aspartic acid is linked to the amino group of phenylalanine. In this compound, it is the beta-carboxyl group of aspartic acid that forms the peptide bond. wikipedia.org This rearrangement can occur under acidic conditions and results in a loss of sweetness. who.int The formation of β-aspartame has been identified in acidic aqueous model systems. tandfonline.com One study on diet soda stored for 50 weeks at room temperature found that about 15% of the initial aspartame had been converted to β-Asp-Phe and β-aspartame. encyclopedia.pubmdpi.com

Diketopiperazine (DKP): Aspartame can cyclize to form 5-benzyl-3,6-dioxo-2-piperazineacetic acid, commonly known as diketopiperazine (DKP). who.int This reaction involves the elimination of methanol. who.int DKP itself can be further hydrolyzed to its individual amino acids, aspartic acid and phenylalanine. who.int The formation of DKP is also dependent on factors like pH and temperature. researchgate.net In the aforementioned diet soda study, approximately 20% of the aspartame was converted to DKP after 50 weeks of storage. encyclopedia.pubmdpi.com

Influence of pH and Temperature on Aspartame Hydrolysis Rates

Enzymatic Degradation Mechanisms in Biological Environments

Upon ingestion, aspartame is rapidly broken down in the gastrointestinal tract by digestive enzymes. wikipedia.orgresearchgate.net It is not absorbed into the bloodstream intact. wikipedia.org

The primary sites of aspartame metabolism are the intestinal lumen and the intestinal mucosal cells. researchgate.netoup.com Esterases and peptidases are the key enzymes responsible for its breakdown. mdpi.comnih.gov These enzymes hydrolyze aspartame into its three main components: aspartic acid, phenylalanine, and methanol. mdpi.comnih.gov

Specifically, studies have shown that aminopeptidases A and W, located in the intestinal microvilli, are highly active in breaking down the α-Asp-Phe dipeptide. mdpi.comnih.gov Further research has indicated that the resulting dipeptide, aspartylphenylalanine (Asp-Phe), is hydrolyzed by at least three different brush border dipeptidases. nih.gov Additionally, a distinct cytosolic peptidase in the intestinal mucosa also contributes to the hydrolysis of Asp-Phe. nih.gov The intestinal absorption rates of the degradation products β-Asp-Phe and DKP are reported to be low. encyclopedia.pubmdpi.com

The three components resulting from the enzymatic breakdown of aspartame are metabolized through well-established pathways in the body, identical to how they are processed when derived from other food sources. mdpi.comsweetenerbook.com

Aspartic Acid: This non-essential amino acid is converted into alanine (B10760859) and oxaloacetate, which are intermediates in common metabolic pathways. mdpi.comtouro.edu The amount of aspartic acid obtained from aspartame consumption is generally a small fraction of the total daily intake from other dietary proteins. wikipedia.org

Phenylalanine: An essential amino acid, phenylalanine is typically converted to tyrosine. mdpi.comtouro.edu For most individuals, the phenylalanine from aspartame is metabolized normally. sweetenerbook.com

Methanol: The methanol produced from aspartame hydrolysis is first oxidized to formaldehyde (B43269) and then rapidly to formic acid by enzymes in the liver. oup.comsweetenerbook.com Formic acid can be further metabolized to carbon dioxide and water or excreted in the urine. oup.com The quantities of methanol derived from aspartame are generally less than those found in many natural foods like fruits and juices. sweetenerbook.com

Intestinal Peptidase and Esterase Activity on Aspartame and its Isomers

Factors Influencing this compound Accumulation and Stability in Processed Foods

The accumulation of β-aspartame and other degradation products in processed foods is influenced by a combination of factors, primarily the formulation of the food product (especially its pH) and the conditions of storage (temperature and duration). tandfonline.comresearchgate.net

pH of the Food Product: As established, the stability of aspartame is highly pH-dependent. Foods with a pH close to 4.3 will favor the stability of aspartame and slow the formation of β-aspartame and DKP. wikipedia.orgencyclopedia.pub Most soft drinks have a pH between 3 and 5, where aspartame is reasonably stable for a typical shelf life. wikipedia.org

Storage Temperature and Time: Prolonged storage, especially at elevated temperatures, significantly accelerates the degradation of aspartame. who.inttandfonline.com This leads to a higher concentration of degradation products, including β-aspartame. encyclopedia.pubmdpi.com For example, a study on diet soda showed significant conversion to β-Asp-Phe and DKP after 50 weeks at room temperature. encyclopedia.pubmdpi.com

Water Activity: The presence of moisture is essential for the hydrolysis and degradation of aspartame. who.intnih.gov In dry conditions, aspartame is very stable, even at high temperatures. who.intencyclopedia.pub Therefore, the water activity of a food product is a critical factor in the stability of aspartame and the potential for β-aspartame formation.

Encapsulation: To improve its stability in certain applications, aspartame can be encapsulated in fats or maltodextrin. wikipedia.org This protective barrier can slow down its degradation, even under conditions of heat. nih.gov

Biological Fate and Pharmacokinetics of Beta Aspartame and Associated Metabolites

Absorption Characteristics of Beta-Aspartame and Diketopiperazine

This compound (β-aspartylphenylalanine) and diketopiperazine (DKP) are two primary degradation products of aspartame (B1666099) that can form during storage, particularly in aqueous solutions. nih.goveuropa.eu Research indicates that the intestinal absorption of both β-aspartame and DKP is minimal. mdpi.compreprints.org

Studies involving in situ perfusion of the rat jejunum have shown that β-aspartylphenylalanine and DKP are absorbed slowly and to a significantly lesser degree compared to the alpha-isomer of aspartylphenylalanine. scispace.com Furthermore, in vitro studies with human and pig intestinal microvillar membrane preparations demonstrated that while α-aspartame was rapidly metabolized, β-aspartame and DKP were not metabolized by these preparations. scispace.com This poor absorption and lack of metabolism in the intestinal mucosa contribute to their low bioavailability. It has also been noted that β-aspartylphenylalanine is a natural component found in human plasma and urine, even in individuals who have not consumed aspartame. scispace.com

Table 1: Absorption and Metabolic Characteristics of Aspartame Degradation Products

Compound Absorption Rate Degree of Absorption Metabolism by Intestinal Mucosa
α-Aspartylphenylalanine Rapid High Readily metabolized into amino acids scispace.com
β-Aspartylphenylalanine Slow scispace.com Low / Poor scispace.com Not metabolized scispace.com
Diketopiperazine (DKP) Slow scispace.com Low / Poor scispace.com Not metabolized scispace.com

In Vivo Metabolic Pathways of Aspartic Acid, Phenylalanine, and Methanol (B129727)

Once aspartame is hydrolyzed in the gut, its three primary metabolites—aspartic acid, phenylalanine, and methanol—are absorbed and enter their respective endogenous metabolic pathways, identical to how they would be processed from other food sources. oup.commdpi.com

Aspartic Acid : This non-essential amino acid is rapidly metabolized. It is primarily converted into alanine (B10760859) and oxaloacetate, which can then enter the citric acid cycle for energy production or be used in other biosynthetic pathways. nih.govmdpi.comtouro.edu

Phenylalanine : An essential amino acid, phenylalanine is mainly metabolized in the liver into tyrosine by the enzyme phenylalanine hydroxylase. researchgate.net Tyrosine serves as a precursor for the synthesis of catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine. researchgate.net Phenylalanine can also be converted to a lesser extent into phenylethylamine and phenylpyruvate. nih.govtouro.edu

Methanol : The methanol absorbed from aspartame breakdown enters the portal circulation. mdpi.comencyclopedia.pub It is processed primarily in the liver, where it is first oxidized to formaldehyde (B43269). nih.govoup.com

Systemic Distribution and Elimination of Metabolites

Scientific studies have consistently shown that intact aspartame is not found in the blood or any organs following ingestion because its breakdown is swift and complete within the gut. europa.euscispace.com Therefore, the systemic distribution and elimination profile pertains to its metabolites.

The absorbed aspartic acid and phenylalanine join the body's free amino acid pool and are distributed and utilized for protein synthesis or energy, just as they would be from any other dietary protein source. touro.edu Excess amino acids are metabolized, and their nitrogenous waste is eliminated primarily as urea.

Methanol is distributed throughout the body's water, after which it is metabolized. The poorly absorbed degradation products, β-aspartame and DKP, are largely eliminated in the urine. scispace.com

One-Carbon Metabolism and Formaldehyde/Formic Acid Production from Methanol

The metabolism of methanol is a key aspect of aspartame's biological fate and proceeds via one-carbon metabolism.

Methanol to Formaldehyde : In primates and humans, methanol is converted to formaldehyde primarily by the enzyme alcohol dehydrogenase in the liver. oup.comelsevier.es

Formaldehyde to Formic Acid : Formaldehyde is a transient and highly reactive compound with a very short half-life of about 1 to 2 minutes. oup.com It is rapidly oxidized to formic acid (formate) by the enzyme formaldehyde dehydrogenase. nih.govoup.commdpi.com

Formic Acid Elimination : The resulting formic acid is further metabolized. This final step is dependent on the vitamin folic acid. elsevier.esthegrocer.co.uk In a folate-dependent pathway, formic acid is converted to carbon dioxide and water, which are then excreted through breath and urine, respectively. oup.comhealthyfood.com

This metabolic process is the same for methanol derived from other dietary sources, such as fruits and vegetables. europa.euhealthyfood.com

Table 2: Metabolic Pathway of Methanol from Aspartame

Metabolite Converting Enzyme Product Subsequent Fate
Methanol Alcohol Dehydrogenase oup.comelsevier.es Formaldehyde Rapidly converted to Formic Acid oup.commdpi.com
Formaldehyde Formaldehyde Dehydrogenase oup.com Formic Acid (Formate) Metabolized to CO2 and H2O via folate-dependent pathway oup.comthegrocer.co.ukhealthyfood.com
Formic Acid Folate-dependent enzymes elsevier.esthegrocer.co.uk Carbon Dioxide & Water Excreted via breath and urine oup.com

Comparative Pharmacokinetics of Alpha-Aspartame and this compound Degradation Products

The pharmacokinetic profiles of the degradation products of alpha-aspartame and this compound differ significantly, primarily due to their absorption and subsequent metabolism.

Alpha-aspartame itself is not absorbed but is rapidly and completely hydrolyzed in the intestine to its absorbable components (aspartic acid, phenylalanine, and methanol). europa.eumdpi.com Its primary dipeptide breakdown product, α-aspartylphenylalanine, is rapidly absorbed and metabolized by intestinal and liver enzymes. scispace.com

In contrast, β-aspartame and another degradation product, DKP, exhibit poor absorption. mdpi.comscispace.com Studies show that β-aspartylphenylalanine is absorbed slowly and is not metabolized by intestinal or liver cell homogenates. scispace.com This inherent resistance to enzymatic hydrolysis and poor absorption means that, unlike the components of alpha-aspartame, this compound does not significantly contribute to the systemic pool of its constituent amino acids. After 50 weeks of storage in a diet soda at room temperature, it was found that 15% of the initial aspartame had converted to β-Asp-Phe and β-aspartame. nih.gov

Table 3: Comparative Pharmacokinetics of Aspartame Isomers and Degradation Products

Compound/Product Intestinal Hydrolysis Absorption Systemic Bioavailability
Alpha-Aspartame Rapid and Complete europa.euoup.com Metabolites are readily absorbed mdpi.com High (as metabolites) oup.com
This compound Not hydrolyzed by intestinal peptidases scispace.com Poor and slow scispace.com Very Low scispace.com
Diketopiperazine (DKP) Not applicable (degradation product) Poor and slow scispace.com Very Low scispace.com

Toxicological and Safety Assessments of Beta Aspartame and Aspartame Metabolites

Neurotoxicological Investigations and Mechanisms

Concerns regarding the neurotoxicity of aspartame (B1666099) and its byproducts have been a subject of scientific inquiry. mdpi.comnih.govtandfonline.com The primary metabolites of aspartame—phenylalanine, aspartic acid, and methanol (B129727)—can influence neurological function through various mechanisms. mdpi.com

Role of Phenylalanine in Neurotransmitter Regulation and Blood-Brain Barrier Transport

Phenylalanine is an essential amino acid and a precursor for the synthesis of key neurotransmitters, including dopamine (B1211576), norepinephrine, and adrenaline. mdpi.comresearchgate.net It crosses the blood-brain barrier (BBB) using a transport system for large neutral amino acids (LNAAs). researchgate.nettmc.edubiorxiv.org An excess of phenylalanine in the bloodstream, which can occur after consuming large amounts of aspartame, may lead to competition at the LNAA transporter. nih.govbiorxiv.orgumich.edu This competition can hinder the transport of other essential amino acids, such as tyrosine and tryptophan, into the brain. nih.govbiorxiv.org

A reduction in the brain's uptake of these amino acids could potentially disrupt the synthesis of neurotransmitters like serotonin (B10506) and dopamine, which are crucial for mood regulation and other neurological activities. nih.govresearchgate.net High levels of phenylalanine in the brain are known to be neurotoxic and can inhibit enzymes responsible for the production of dopamine and serotonin. biorxiv.org However, reviews of existing literature have not found consistent evidence to support the idea that aspartame consumption adversely affects neuronal function in the general population, as the amount of phenylalanine from aspartame is typically less than from common protein-containing foods. wikipedia.org

Excitotoxic Potential of Aspartic Acid and N-methyl-D-aspartate (NMDA) Receptor Activation

Aspartic acid, another metabolite of aspartame, is an excitatory neurotransmitter. termedia.plmdpi.com At high concentrations, it can act as a toxin, causing hyperexcitability of neurons. nih.govtermedia.pl Aspartic acid is also a precursor to glutamate (B1630785), another major excitatory neurotransmitter in the brain. nih.govtermedia.pl

Both aspartic acid and glutamate can activate N-methyl-D-aspartate (NMDA) receptors. mdpi.comwikipedia.org Overstimulation of these receptors can lead to an excessive influx of calcium ions into neurons, a phenomenon known as excitotoxicity, which can result in neuronal damage and degeneration. mdpi.comwikipedia.orgjebms.org The NMDA receptor is critical for synaptic plasticity, learning, and memory, but its overactivation is implicated in various neurodegenerative disorders. wikipedia.orgjebms.org While high doses of aspartate can directly activate NMDA receptors, some regulatory bodies have concluded that aspartic acid derived from aspartame consumption does not pose a safety concern regarding neurotoxicity. nih.govresearchgate.net

Neurobehavioral Manifestations in Experimental Models

Research into the neurobehavioral effects of aspartame has yielded mixed results. Some studies suggest a link between aspartame consumption and symptoms like headaches, mood changes, and cognitive issues. mdpi.comresearchgate.netnova.edu For instance, one study found that individuals on a high-aspartame diet reported more irritability and depression and performed worse on spatial orientation tests. researchgate.net

Other research, however, has not found consistent evidence of adverse neurobehavioral effects at typical consumption levels. tandfonline.comresearchgate.net Some studies in animal models have reported that long-term aspartame administration could be associated with changes in behavior and cognitive function. researchgate.net The debate continues, with some researchers concluding that while there may be subtle effects, there is no conclusive evidence of widespread neurotoxicity from aspartame at current consumption levels. nih.govtandfonline.com

Carcinogenicity and Genotoxicity Assessments

The potential carcinogenic and genotoxic effects of aspartame and its metabolites have been extensively studied and debated. nih.govmdpi.comnih.govexamine.com

Epidemiological Study Designs and Findings on Cancer Risk

Epidemiological studies investigating the link between aspartame consumption and cancer risk have produced inconsistent findings. cancer.org Some studies from the early 2000s, primarily in rats, suggested a possible increased risk of certain cancers, such as leukemias and lymphomas, but these studies had limitations that made their interpretation difficult. cancer.orgwaocp.com

In 2023, the International Agency for Research on Cancer (IARC) classified aspartame as "possibly carcinogenic to humans" (Group 2B), based on limited evidence for a type of liver cancer. cancer.orgcancer.gov This classification indicates that there is some evidence of carcinogenicity, but it is not conclusive. waocp.com Simultaneously, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is no convincing evidence of an association between aspartame consumption and cancer in humans at current dietary exposure levels. cancer.orgosu.edu

The following table summarizes the findings of selected epidemiological studies on aspartame and cancer risk:

StudyDesignKey FindingsCitation
Gurney et al. (1997)Case-controlNo elevated brain tumor risk for children from maternal aspartame consumption during pregnancy. nih.gov
Schernhammer et al. (2005)Prospective cohortSoft drink consumption did not influence pancreatic cancer risk in men; a modest association was seen in women with sugar-sweetened soft drinks. nih.gov
Andreatta et al. (2008)Case-controlSignificantly increased risk of urinary tract tumors with long-term (≥10 years) exposure to artificial sweeteners, including aspartame. nih.gov
NutriNet-Santé StudyProspective cohortAdults consuming higher amounts of aspartame had a slightly increased risk of overall cancer, breast cancer, and obesity-related cancers. waocp.comcancer.gov
NIH-AARP Diet and Health StudyProspective cohortNo association between consumption of aspartame-containing beverages and the development of lymphoma, leukemia, or brain cancer. cancer.gov

The genotoxicity of aspartame has also been a subject of investigation. Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell. Some in vitro and in vivo studies have suggested that aspartame may have clastogenic effects, meaning it can cause breaks in chromosomes. nih.gov For example, some research reported a significant increase in micronucleated cells and chromosomal aberrations in animals treated with high doses of aspartame. nih.gov However, other studies, including those conducted according to Good Laboratory Practice (GLP) standards, have found no evidence of genotoxic or mutagenic effects. mdpi.com The combination of aspartame with other sweeteners, like acesulfame-K, has been shown in some studies to increase genotoxic activity. mdpi.com

The following table presents a summary of key findings from genotoxicity studies on aspartame:

Study TypeTest SystemKey FindingsCitation
In vitroAmes testGenerally negative, but positive results were found after nitrosation. Some studies showed mutagenic effects in specific bacterial strains. mdpi.comnih.govtandfonline.com
In vitroHuman lymphocytesSome studies reported dose-dependent increases in chromosomal aberrations and micronuclei, while others found no induction of sister chromatid exchanges. nih.govtandfonline.com
In vivoAnimal models (micronucleus, chromosomal aberration, sperm morphology tests)Some studies showed significant increases in micronucleated cells, chromosomal aberrations, and abnormal sperm at high doses. Other studies found no genotoxic effects. nih.gov
In vivoRat hepatocytesNo increase in DNA damage was observed in one study. nih.gov

In Vivo Carcinogenesis Bioassays and Tumor Promotional Activity Studies

The potential carcinogenicity of aspartame has been a subject of scientific debate. Some studies in rodents have suggested a link between aspartame consumption and an increased risk of certain cancers, while others have found no such association.

Prenatal exposure to aspartame in rodents has been reported to increase the risk of cancer in the offspring. mdpi.com One study found that prenatal and early-life exposure to aspartame was associated with the induction of hepatocellular and bronchial carcinomas in male mice. medcraveonline.com Research from the Ramazzini Institute indicated that prenatal aspartame exposure raised the cancer risk in rodent offspring. mdpi.com Other researchers have also recommended further investigation into the links between aspartame and conditions like brain tumors and lymphomas. mdpi.com

Conversely, a meta-analysis of rodent studies concluded that aspartame is safe and not carcinogenic. frontiersin.org Furthermore, a study using a murine model found no evidence that dietary aspartame or stevia influenced the development, growth, or mortality associated with pancreatic acinar carcinoma. frontiersin.org Regulatory bodies such as the FDA and EFSA have concluded that aspartame consumption within the acceptable daily intake levels is safe and does not cause cancer. wikipedia.org However, in 2023, the International Agency for Research on Cancer (IARC) classified aspartame as "possibly carcinogenic to humans" (Group 2B), citing "limited evidence" for its carcinogenicity in humans. wikipedia.orgresearchgate.net

Interactive Data Table: In Vivo Carcinogenesis Bioassay Findings for Aspartame

Study TypeAnimal ModelKey FindingsConclusion
Prenatal ExposureRodentsIncreased risk of cancer in offspring. mdpi.comSuggests carcinogenic potential with early-life exposure.
Lifetime ExposureMale MiceInduction of hepatocellular and bronchial carcinomas. medcraveonline.comSuggests carcinogenic potential.
Pancreatic Cancer ModelMurine ModelNo modification of pancreatic acinar carcinoma development or growth. frontiersin.orgNo evidence of tumor promotion in this model.
Meta-analysisRodentsConcluded aspartame is safe. frontiersin.orgNo major carcinogenic effect.

Molecular Mechanisms of Potential Carcinogenesis, including Gene Expression Alterations and Oxidative Stress

Several molecular mechanisms have been proposed to explain the potential carcinogenic effects of aspartame, primarily focusing on gene expression changes and the induction of oxidative stress.

Gene Expression Alterations: Studies have shown that aspartame can alter the expression of genes involved in cell proliferation and apoptosis (programmed cell death). In one study, aspartame was found to increase the mRNA expression of the anti-apoptotic gene Bcl-2 while decreasing the expression of the tumor suppressor gene p53 and the apoptotic gene Bax in HeLa cells. preprints.orgmdpi.com Another study in mice reported that aspartame administration led to a dose-dependent increase in the expression of the oncogenes Ha-ras and c-myc, as well as the tumor suppressor gene p53, in various organs, particularly those with high cell proliferation rates like the lymphoreticular organs, bone marrow, and kidney. researchgate.net In rat liver tissue, aspartame feeding was associated with increased expression of the H-ras gene and decreased expression of the P27 mRNA. mdpi.com Furthermore, a study on mouse stomach tissue found that aspartame exposure upregulated the expression of P53 and Bax. tudublin.ie

Oxidative Stress: A significant body of research indicates that aspartame administration can induce oxidative stress in various tissues. mdpi.commedcraveonline.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to cellular damage. mdpi.com Studies in rats have shown that aspartame intake leads to increased levels of malondialdehyde (a marker of lipid peroxidation) and decreased activity of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase in the liver and kidneys. mdpi.comresearchgate.net Aspartame consumption has also been linked to oxidative stress in the brain, erythrocytes, and immune organs. medcraveonline.comdiscoveryjournals.org The methanol metabolite of aspartame is thought to be a primary contributor to this oxidative stress. medcraveonline.com This oxidative damage can affect cellular components, including DNA, and may contribute to the development of cancer. researchgate.netmdpi.com

Interactive Data Table: Molecular Mechanisms of Aspartame

MechanismKey FindingsPotential Implication
Gene Expression Upregulation of Bcl-2, Ha-ras, c-myc. preprints.orgmdpi.comresearchgate.netInhibition of apoptosis, promotion of cell proliferation.
Downregulation/Upregulation of p53, Bax. tudublin.iepreprints.orgmdpi.comresearchgate.netAltered cell cycle control and apoptosis.
Oxidative Stress Increased lipid peroxidation. mdpi.compreprints.orgCellular damage.
Decreased antioxidant enzyme activity. mdpi.comresearchgate.netmdpi.comReduced capacity to neutralize reactive oxygen species.
Increased reactive oxygen species. mdpi.comDamage to DNA, proteins, and lipids.

Metabolic and Endocrine System Impacts

The effects of beta-aspartame and its parent compound on metabolic and endocrine health are complex and have been the subject of numerous studies, with some conflicting findings.

Effects on Glucose Homeostasis and Insulin (B600854) Secretion

The impact of aspartame on blood sugar control and insulin release is not entirely clear. Some studies suggest that aspartame has a negligible effect on blood glucose and insulin levels, making it a suitable sugar substitute for individuals with type 2 diabetes. wikipedia.orgup.ac.za A 2017 review of clinical trials concluded that aspartame did not affect blood glucose, insulin, or other metabolic markers. wikipedia.org Similarly, other research has shown no significant impact on glucose levels or glycated hemoglobin (HbA1c) with either acute or long-term aspartame consumption. frontiersin.orgajol.info One study in rats found that while aspartame consumption led to weight gain, it did not significantly alter fasting blood sugar or insulin concentrations. ajol.info

In contrast, other research suggests that aspartame may impair glucose tolerance and insulin sensitivity. up.ac.zaplos.org A study on diet-induced obese rats found that low-dose aspartame consumption led to elevated fasting glucose levels and impaired insulin-stimulated glucose disposal. plos.org Another study in individuals with obesity found that aspartame consumption was associated with greater glucose intolerance. cdnsciencepub.com It has been proposed that long-term consumption of artificial sweeteners could lead to increased insulin levels. ajol.info Some researchers have also suggested that the sweet taste of artificial sweeteners could trigger a "cephalic phase" insulin release, an early insulin response mediated by the senses, although one study did not observe this with aspartame. frontiersin.orgbmj.com

Interactions with Gut Microbiota and Potential Implications for Metabolic Health

Emerging evidence suggests that artificial sweeteners, including aspartame, can alter the composition of the gut microbiota, which may have implications for metabolic health. plos.orgnews-medical.net The gut microbiota plays a crucial role in various physiological processes, including metabolism. mdpi.com

Studies in rats have shown that aspartame consumption can increase the total number of bacteria in the gut, specifically increasing the abundance of Enterobacteriaceae and Clostridium leptum. plos.orgnih.gov An increase in Enterobacteriaceae has been linked to inflammation and insulin resistance. mdpi.com In a high-fat diet model, aspartame was found to attenuate the typical increase in the Firmicutes to Bacteroidetes ratio. plos.org Alterations in the gut microbiota of offspring have also been observed when rat dams consumed aspartame during gestation and lactation. mdpi.com

Immunological and Inflammatory Responses

Cytokine Modulation and Oxidative Stress Induction

Research indicates that aspartame can modulate the immune system and induce inflammatory responses, often linked to oxidative stress.

Cytokine Modulation: Cytokines are signaling molecules that play a critical role in regulating inflammation. Studies have shown that aspartame can alter the production of various cytokines. For example, oral administration of aspartame in rats led to a significant increase in the pro-inflammatory cytokines interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain. medcraveonline.com In another study, aspartame was found to increase the production of IL-10 and decrease the production of IL-6. nih.gov Furthermore, the consumption of sweetened items, including those with aspartame, was found to increase plasma levels of haptoglobin and transferrin, which are inflammatory markers. nih.gov Chronic aspartame administration in mice has been shown to trigger the activation of the NLRP3 inflammasome in the liver, a key component of the innate immune system that drives inflammation. nih.gov

Oxidative Stress Induction: As previously mentioned, aspartame has been shown to induce oxidative stress in various tissues, including immune organs like the spleen, thymus, and lymph nodes. medcraveonline.com This oxidative stress can lead to inflammation and cellular damage. mdpi.com The production of free radicals in these sensitive organs could potentially compromise immunity. medcraveonline.com The imbalance in neutralizing reactive oxygen and nitrogen species induced by aspartame can affect the function of immune cells like neutrophils and lymphocytes. preprints.org This connection between oxidative stress and inflammation suggests that aspartame's immunomodulatory effects may be, at least in part, mediated by its ability to induce an oxidative state. mdpi.comnih.gov

Developmental and Reproductive Toxicology Studies

Developmental and reproductive toxicology studies on aspartame have been conducted to evaluate its potential effects on embryonic and fetal development, as well as reproductive function.

In Utero Exposure and Postnatal Development Outcomes

Studies investigating the impact of in utero exposure to aspartame on postnatal development have yielded varied results. In animal models, particularly rats, some research suggests that prenatal exposure to aspartame may be linked to certain developmental outcomes. For instance, consumption of aspartame during gestation and lactation by rat dams has been associated with increased obesity in their offspring at the time of weaning. nih.gov These effects on weight gain may be accompanied by alterations in glucose and insulin tolerance, particularly in male offspring. nih.govmdpi.com Furthermore, changes in the gut microbiota and gene expression in the mesolimbic reward system of the offspring have been observed. nih.gov

One study on rats indicated that prenatal exposure to aspartame could potentially impair learning and lead to greater weight gain and higher plasma glucose, LDL, and total cholesterol in adulthood. mdpi.com Another study in mice suggested that in utero exposure to aspartame might affect spatial cognition and glucose homeostasis, with more pronounced effects in males. medcraveonline.com

Conversely, other studies have not found evidence of adverse developmental effects. A study on CF-1 mice where aspartame was administered during late gestation found no impact on maternal body weight, food consumption, gestation length, reproductive indices, or litter size. nih.gov In the pups from this study, body weights, as well as various physical and neurological reflexes, were not altered by the treatment. nih.gov Specifically, the development of the visual system was unaffected. nih.gov Similarly, two-generation reproductive, perinatal, and postnatal toxicity studies in rats did not show delays in developmental milestones in the dams. nih.gov

Human studies have also been conducted to explore the association between maternal consumption of non-nutritive sweeteners (NNS) like aspartame during pregnancy and offspring outcomes. Some prospective cohort studies have linked heavy consumption of NNS-containing beverages during pregnancy with an increased risk of preterm birth and a higher body mass index (BMI) in male offspring, independent of maternal weight. cambridge.org One study found that daily consumption of artificially sweetened beverages during pregnancy was associated with a higher risk of overweight in children at 7, 11, and 18 years of age. cambridge.org However, a meta-analysis of observational studies indicated that while there was an association between prenatal NNS consumption and an increased risk of preterm delivery, the evidence was of low certainty. nih.govcambridge.org

Effects on Maternal-Fetal Parameters

Research has also examined the effects of aspartame on various maternal and fetal parameters. In some animal studies, the administration of aspartame during gestation has been linked to reductions in placental and maternal-fetal weights, as well as a shortening of the umbilical cord. medcraveonline.comresearchgate.netmdpi.com One study in rats reported that aspartame treatment led to a significant reduction in the number and weight of fetuses and caused damage to the placental structure. nih.gov These effects were associated with increased oxidative stress in the placenta, which could potentially harm placental trophoblasts and impair mitochondrial function. nih.gov

However, other animal studies did not report such adverse effects. For example, a study in CF-1 mice found no adverse effects on maternal body weight, gestation length, or litter size. nih.gov The European Food Safety Authority (EFSA) noted that in developmental studies on rats and rabbits, adverse effects such as reduced pup weight were observed, but it was not clear if these effects were fully considered in previous evaluations. europa.eu

In a human maternal-infant cohort, aspartame consumption was associated with a considerable reduction in birth weight. nih.gov A meta-analysis of three observational studies suggested that prenatal consumption of artificial sweeteners was associated with a slight increase in birth weight, though the evidence was of low certainty. nih.govcambridge.org Another study using a Mendelian randomization approach found a potential link between the intake of artificial sweeteners added to coffee and an increased risk of placenta previa, while intake with cereal was associated with a reduced risk of ectopic pregnancy and premature rupture of membranes. mdpi.com

Interactive Data Table: Summary of Animal Studies on Maternal-Fetal Parameters

SpeciesKey FindingsReference
RatReduction in mean placental and maternal-fetal weights, and umbilical cord length. medcraveonline.comresearchgate.net medcraveonline.comresearchgate.net
RatReduction in the number and weight of fetuses, damage to placental structure. nih.gov nih.gov
Mouse (CF-1)No adverse effects on maternal body weight, gestation length, or litter size. nih.govnih.gov nih.govnih.gov
RabbitAbortions and reduced pup weight at high doses. europa.eu europa.eu

Considerations for Specific Genetic Conditions: Phenylketonuria (PKU)

Phenylketonuria (PKU) is a rare inherited metabolic disorder characterized by the inability to properly metabolize the essential amino acid phenylalanine. www.nhs.ukmayoclinic.org This condition is caused by a deficiency in the enzyme phenylalanine hydroxylase. mdpi.commayoclinic.org Without this enzyme, phenylalanine can accumulate to toxic levels in the blood and brain, leading to severe health problems, including brain damage and intellectual disability if left untreated. www.nhs.ukmayoclinic.org

Aspartame is a dipeptide composed of two amino acids: aspartic acid and phenylalanine. fda.gov Upon ingestion, aspartame is broken down in the gut, releasing phenylalanine. researchgate.net For individuals with PKU, the consumption of aspartame introduces an additional source of phenylalanine, which they are unable to metabolize. www.nhs.ukmayoclinic.org This can lead to a dangerous buildup of phenylalanine in the body. mayoclinic.org

Therefore, it is a critical safety consideration for individuals with PKU to avoid or strictly restrict their intake of aspartame and any products containing it. www.nhs.ukfda.gov Food and beverage products containing aspartame are required by law in many countries, including the United States and the United Kingdom, to carry a warning label for individuals with phenylketonuria. fda.govwikipedia.org The label typically states, "Phenylketonurics: Contains Phenylalanine." wikipedia.org

Women with PKU must be especially careful during pregnancy to control their phenylalanine levels, as high levels can be harmful to the developing fetus. hse.ie

Interactive Data Table: Phenylalanine Content and PKU Considerations

CompoundRelationship to PhenylalanineImplication for PKUReference
AspartameMetabolized to phenylalanine in the body. www.nhs.ukresearchgate.netMust be avoided by individuals with PKU. www.nhs.ukmayoclinic.org www.nhs.ukmayoclinic.orgresearchgate.net
This compoundA dipeptide ester derived from aspartic acid and phenylalanine. cymitquimica.comIndividuals with PKU must avoid aspartame due to its phenylalanine content. cymitquimica.com cymitquimica.com

Advanced Research Methodologies and Analytical Techniques in Aspartame Isomer Studies

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution and Degradation Product Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aspartame (B1666099) and its related compounds. ekb.egwho.int It allows for the separation, identification, and quantification of α-aspartame, β-aspartame, and their degradation products in various matrices, including food products and biological samples. acs.orgdergipark.org.tr

Reverse-phase HPLC methods are commonly employed, often utilizing a C18 column. ekb.egekb.eg The separation is typically achieved using a mobile phase consisting of a buffer, such as potassium dihydrogen phosphate (B84403), and an organic modifier like acetonitrile (B52724). ekb.egekb.eg Detection is frequently carried out using a UV-Vis detector, with specific wavelengths chosen for optimal absorbance of the compounds of interest. ekb.egekb.eg For instance, one method uses a detection wavelength of 217 nm for aspartame. ekb.eg The retention times under specific chromatographic conditions allow for the identification of each compound. For example, in one system, acesulfame-K and aspartame had retention times of 2.94 and 6.51 minutes, respectively. ekb.eg

The development of chiral stationary phases has been particularly important for the stereoselective separation of aspartame isomers. uwec.edujst.go.jp Chiral crown ether-based stationary phases have demonstrated the ability to resolve the four stereoisomers of aspartame and their degradation products. researchgate.net Another approach involves using a chiral ligand-exchange phase, such as a reverse-phase octadecyl silica (B1680970) gel column coated with N,S-dioctyl-D-penicillamine, which can separate L-aspartame, D-aspartame, and their degradation products. jst.go.jp

HPLC methods have been developed to determine low levels of aspartame diastereomers in commercial aspartame. plos.org These methods are crucial for quality control, as regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives have set maximum permitted levels for these isomers in commercial products. plos.org

Table 1: HPLC Methods for Aspartame and Related Compounds

Analytical MethodStationary PhaseMobile PhaseDetectionApplication
Reverse-Phase HPLCWelchrom C18Potassium dihydrogen phosphate (pH 4.5) and acetonitrile (80:20 v/v)UV-Vis at 217 nmDetermination of aspartame and acesulfame-K in beverages. ekb.egekb.eg
Chiral HPLCChiral crown ether-basedAqueous perchloric acid (pH 2.8) with 1.5% 2-propanolNot specifiedStereochemical resolution of aspartame isomers and degradation products. researchgate.net
Chiral Ligand-Exchange HPLCN,S-dioctyl-D-penicillamine coated silica gel2mM CuSO4-acetonitrile-isopropyl alcohol (85:10:5)UV at 254nmDetermination of L-APM, D-APM, DKP, and DL-Phe. jst.go.jp
Reverse-Phase HPLCODS columnSodium dihydrogen phosphate, disodium (B8443419) hydrogen phosphate, and acetonitrileUV-VisDetermination of low levels of aspartame diastereomers. plos.org

Spectroscopic Methods for Structural Elucidation and Stability Monitoring of Aspartame Isomers

Spectroscopic techniques are indispensable for elucidating the structure of aspartame isomers and monitoring their stability over time. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are among the most powerful tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of aspartame and its isomers. nih.govwikipedia.org The chemical shifts and splitting patterns in an NMR spectrum serve as a fingerprint for the molecule, allowing for the identification of different isomers and their conformations. solubilityofthings.com For instance, the ¹H NMR spectrum of neotame, a derivative of aspartame, shows a characteristic peak at 0.84 ppm corresponding to the three methyl groups on the carbon chain bonded to the nitrogen. wikipedia.org

Solid-state NMR has been used to study polymorphism in aspartame, revealing that it can exist in at least three different forms at room temperature depending on the preparation conditions. researchgate.net Two-dimensional NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), can be used to study the interaction between aspartame and other molecules, like cyclodextrins. beilstein-journals.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. solubilityofthings.com Different isomers of aspartame will exhibit unique IR absorption patterns, which can be used for their characterization. solubilityofthings.com

The stability of aspartame is a significant concern in food products, as it can degrade into other compounds, including its isomers and diketopiperazine (DKP), especially in aqueous solutions. nih.gov Spectroscopic methods can be used to monitor these degradation processes over time and under various conditions such as pH and temperature.

In Vitro Cellular and Molecular Models for Mechanistic Toxicology Investigations

In vitro studies using cellular and molecular models are crucial for investigating the potential mechanisms of toxicity of aspartame and its metabolites. farmaciajournal.comnih.gov These studies allow researchers to examine the effects of these compounds on cells in a controlled environment.

Several studies have investigated the cytotoxic and genotoxic potential of aspartame in various cell lines. nih.govresearchgate.net For example, some studies have reported that high concentrations of aspartame can induce apoptosis (programmed cell death) in HeLa cells and human colorectal carcinoma cells. researchgate.netmdpi.com Other research has shown that aspartame can increase the production of reactive oxygen species (ROS), leading to oxidative stress in cells. mdpi.comsciforschenonline.org

The potential for aspartame to induce DNA damage has also been explored. Some studies have reported that aspartame can cause chromosomal aberrations in human lymphocyte cultures and mouse bone marrow cells. nih.govnih.gov

Molecular docking and network toxicology are computational approaches used to predict the potential interactions of aspartame with biological targets and to explore its possible carcinogenic mechanisms. researchgate.net These studies can help identify key proteins and pathways that may be affected by aspartame, providing insights for further experimental validation. researchgate.net

Table 2: Summary of In Vitro Studies on Aspartame

Cell LineEndpoint MeasuredKey Findings
HeLa cells, Human colorectal carcinoma cellsApoptosis, CytotoxicityHigh concentrations of aspartame induced apoptosis. researchgate.netmdpi.com
Endothelial cells, FibroblastsReactive Oxygen Species (ROS) production, InflammationAspartame increased ROS production and the inflammatory mediator IL-6. mdpi.com
Human lymphocyte cultures, Mouse bone marrow cellsChromosomal aberrations, GenotoxicityAspartame was reported to induce chromosomal aberrations. nih.govnih.gov
Human blood cellsCytotoxicity, GenotoxicityAspartame showed concentration-dependent cytotoxic and genotoxic effects. nih.gov

Animal Models in Chronic Toxicity and Carcinogenicity Assessments

Animal models, primarily rodents, have been extensively used to assess the long-term toxicity and carcinogenic potential of aspartame. nih.govtandfonline.com These studies typically involve feeding animals diets containing various concentrations of aspartame over their lifespan. nih.govnih.gov

Some long-term carcinogenicity studies in rats have reported an increased incidence of certain types of tumors, such as lymphomas and leukemias, particularly in animals exposed to high doses of aspartame. nih.govnih.govramazzini.org One study by Soffritti et al. reported that life-span exposure to aspartame, beginning during prenatal life, increased cancer effects in rats. nih.gov This research group also reported a dose-related increase in malignant tumors in both male and female rats. nih.govnih.gov

Genetically modified mouse models have also been used to evaluate the carcinogenic potential of aspartame. nih.gov These models, which may carry activated oncogenes or inactivated tumor suppressor genes, are thought to be more sensitive to carcinogens. nih.gov

Table 3: Selected Animal Studies on Aspartame Carcinogenicity

Animal ModelStudy DesignKey Findings
Sprague-Dawley ratsLong-term feeding studyIncreased incidence of lymphomas, leukemias, and other malignant tumors. nih.govnih.gov
Sprague-Dawley ratsLife-span exposure beginning prenatallyIncreased cancer effects in rats. nih.gov
Rats and MiceConventional rodent cancer studiesGenerally considered negative for carcinogenicity, though some have argued for a slight increase in brain tumors. nih.gov
Genetically modified mice (e.g., Tg.AC, p53 haploinsufficient)Toxicology and carcinogenicity studiesUsed to evaluate toxicologic and carcinogenic potential with potentially greater sensitivity. nih.gov

Regulatory Science and Risk Assessment Frameworks for Aspartame and Its Isomers

Scientific Panel Reviews and Expert Committee Evaluations

Regulatory BodyYear of Latest Key EvaluationConclusion on Aspartame's Safety
JECFA 2023Reaffirmed the ADI of 40 mg/kg body weight/day, concluding no convincing evidence of adverse effects. who.int
EFSA 2013Concluded aspartame (B1666099) and its breakdown products are safe for the general population at the current ADI of 40 mg/kg body weight/day. europa.eu
IARC 2023Classified aspartame as "possibly carcinogenic to humans" (Group 2B) based on "limited evidence". who.int
U.S. FDA 2023Disagrees with IARC's classification and continues to consider aspartame safe under approved conditions. fda.gov

Methodological Approaches in Establishing Acceptable Intake Levels Based on Toxicological Data

The establishment of an Acceptable Daily Intake (ADI) is a cornerstone of the risk assessment process for food additives. The ADI is an estimate of the amount of a substance that can be consumed daily over a lifetime without presenting an appreciable risk to health. wikipedia.orgeuropa.eu

For aspartame, both JECFA and EFSA have set an ADI of 40 mg/kg of body weight per day. who.intfood.gov.uk The U.S. FDA has set a slightly higher ADI of 50 mg/kg of body weight per day. wikipedia.org These ADIs are derived from extensive toxicological studies, primarily in animals, that identify a "No-Observed-Adverse-Effect-Level" (NOAEL). europa.eu This is the highest dose at which no adverse effects are observed. A large safety factor, typically 100, is then applied to the NOAEL to determine the ADI for humans.

The toxicological database for aspartame includes studies on its acute, subacute, and chronic toxicity, as well as its potential to cause cancer or reproductive and developmental problems. tandfonline.comscispace.com The complete and rapid hydrolysis of aspartame in the gastrointestinal tract to its metabolites—aspartic acid, phenylalanine, and methanol (B129727)—is a key consideration in these assessments. food.gov.uknih.gov

Integration of Degradation Product Data, including Beta-Aspartame, in Comprehensive Safety Evaluations

A critical aspect of the safety assessment of aspartame is the evaluation of its breakdown products. food.gov.uk When aspartame is stored, particularly in liquid form, it can degrade into several substances, including diketopiperazine (DKP) and this compound, a non-sweet isomer of the original compound. sgs.comfood.gov.uk

Scientific Debates and Discrepancies in Regulatory Classifications

Future Research Directions and Emerging Paradigms in Beta Aspartame Science

Elucidating Specific Biological Activities and Toxicological Profiles of Isolated Beta-Aspartame

A significant frontier in this compound research is the detailed characterization of its specific biological activities and toxicological profile when studied in isolation. This compound is a known degradation product of aspartame (B1666099) and can be present in very low levels in foods and beverages containing the sweetener. scispace.comnih.gov Unlike its alpha-isomer, this compound is not sweet. scispace.com

Future research will need to move beyond viewing this compound merely as a byproduct and instead investigate its unique interactions within biological systems. Safety studies on this compound have established a No-Observed-Effect Level (NOEL) of at least 500 mg/kg of body weight per day. scispace.com It is also understood that the intestinal absorption rate of this compound is low. mdpi.comnih.gov

However, a comprehensive toxicological profile requires a deeper dive into its specific effects. Key research questions that need to be addressed include:

Does isolated this compound have any neurotoxic potential, separate from the effects attributed to phenylalanine and aspartic acid?

What are the specific metabolic pathways of this compound in the human body?

Does chronic, low-level exposure to this compound have any long-term health implications?

Answering these questions will necessitate dedicated in-vitro and in-vivo studies using purified this compound.

Toxicological Data on this compound
Parameter Finding
No-Observed-Effect Level (NOEL)≥ 500 mg/kg bw/day scispace.com
Intestinal AbsorptionLow mdpi.comnih.gov
SweetnessNon-sweet scispace.com

Long-Term Epidemiological Studies with Refined Exposure Assessment and Biomarker Analysis

Current epidemiological studies have primarily focused on the consumption of aspartame as a whole, making it difficult to isolate the specific effects of this compound. mdpi.comresearchgate.net Future long-term epidemiological studies should aim to incorporate more refined methods of exposure assessment that can differentiate between the intake of alpha-aspartame and its degradation products, including this compound.

This could be achieved through the development and validation of specific biomarkers for this compound intake. Such biomarkers would allow for a more accurate correlation between exposure to this specific isomer and potential health outcomes. These studies would be instrumental in understanding if there is any association between long-term this compound exposure and the incidence of chronic diseases.

Mechanistic Studies on Neuroinflammation, Oxidative Stress, and Gut-Brain Axis Interactions in Relation to Aspartame Isomers

A growing body of research has explored the links between aspartame consumption and neuroinflammation, oxidative stress, and the gut-brain axis. neurologycongress.com Aspartame has been suggested to act as a chemical stressor that can increase the production of free radicals, potentially leading to oxidative stress in the brain. mdpi.com The metabolites of aspartame, particularly phenylalanine, can influence the levels of neurotransmitters. mdpi.com Furthermore, aspartame consumption has been shown to alter the composition of the gut microbiota, which can, in turn, affect the gut-brain axis. nih.govplos.orgcedars-sinai.org

Future mechanistic studies need to specifically investigate the role of this compound in these processes. Key areas of investigation should include:

Neuroinflammation: Does isolated this compound cross the blood-brain barrier and contribute to inflammatory processes in the brain?

Oxidative Stress: Can this compound induce oxidative stress in neuronal cells, and if so, by what mechanism?

Gut-Brain Axis: How does this compound, which is poorly absorbed, interact with the gut microbiota? Does it alter the microbial composition or metabolic output in a way that influences brain function?

Recent studies have highlighted that aspartame consumption can enrich the cylindrospermopsin (B110882) production pathway in the small bowel, a toxin with known harmful effects on the liver and nervous system. cedars-sinai.org It will be crucial to determine if this compound plays a role in this phenomenon.

Application of Advanced Omics Technologies (e.g., Metabolomics, Transcriptomics) in Aspartame Metabolite Research

Advanced "omics" technologies, such as metabolomics and transcriptomics, are powerful tools for gaining a comprehensive understanding of the metabolic fate and biological effects of food compounds. Metabolomics aims to measure the concentrations of metabolites in biological systems, while transcriptomics analyzes gene expression. nih.gov

The application of these technologies to this compound research can provide a more holistic view of its impact. For instance, metabolomics can be used to identify unique metabolic signatures associated with this compound exposure, potentially revealing novel biomarkers and metabolic pathways. plos.org Transcriptomics can elucidate how this compound may alter gene expression in various tissues, providing insights into its potential mechanisms of action at a molecular level.

Omics Technologies in Aspartame Research
Technology Application
MetabolomicsIdentification of metabolic signatures and biomarkers of this compound exposure. plos.org
TranscriptomicsAnalysis of changes in gene expression in response to this compound. nih.gov

Development of Novel Analytical Techniques for Trace Isomer Detection and Quantification in Complex Matrices

To support the aforementioned research directions, the development of novel and more sensitive analytical techniques for the detection and quantification of this compound is essential. Current methods, such as High-Performance Liquid Chromatography (HPLC), are capable of separating and determining this compound in food products. ekb.egacs.org However, detecting trace amounts of this isomer in complex biological matrices like blood, urine, and fecal matter presents a greater challenge.

Future advancements in analytical chemistry could focus on:

Improving the sensitivity and specificity of existing methods like liquid chromatography-mass spectrometry (LC-MS).

Developing novel sensor-based technologies for rapid and real-time detection of this compound.

Creating standardized and validated methods for the routine quantification of this compound in both food and biological samples.

These advancements will be critical for accurate exposure assessment in epidemiological studies and for detailed pharmacokinetic and metabolic investigations.

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate Beta-Aspartame's metabolic effects in preclinical models?

  • Methodological Answer : Experimental design should include dose-response studies, control groups (e.g., placebo or alternative sweeteners), and standardized protocols for measuring biomarkers (e.g., insulin levels, oxidative stress markers). Ensure reproducibility by adhering to guidelines for animal model selection, sample size calculation, and statistical power analysis. Detailed documentation of protocols is critical for replication, as emphasized in scientific reporting standards .

Q. What methodologies are recommended for assessing this compound's safety profile in early-stage research?

  • Methodological Answer : Begin with in vitro assays (e.g., cytotoxicity tests, genotoxicity screening) to identify potential risks. Transition to in vivo studies using rodent models to evaluate acute and subchronic toxicity. Include histopathological examinations and behavioral assessments. Reference regulatory frameworks (e.g., FDA/EFSA guidelines) to align with accepted safety evaluation criteria .

Q. How can researchers address confounding variables in epidemiological studies linking this compound to neurological symptoms?

  • Methodological Answer : Use stratified analysis to control for variables like age, comorbidities, and concurrent dietary habits. Employ validated questionnaires to quantify aspartame intake and symptom severity. Cross-validate findings with biomarker data (e.g., phenylalanine levels) to reduce recall bias .

Advanced Research Questions

Q. What analytical approaches resolve contradictions between observational studies and clinical trials on this compound's carcinogenic potential?

  • Methodological Answer : Conduct systematic reviews with meta-analyses to reconcile discrepancies. Apply sensitivity analyses to assess the impact of study design (e.g., cohort vs. case-control) and publication bias. Investigate mechanistic pathways (e.g., mutagenicity via Ames tests) to contextualize epidemiological findings .

Q. How should longitudinal studies be structured to evaluate this compound's long-term neurobehavioral effects?

  • Methodological Answer : Implement prospective cohort studies with multi-year follow-ups, incorporating neuroimaging (e.g., MRI for brain tumor incidence) and cognitive assessments. Use mixed-effects models to account for attrition and time-varying covariates. Collaborate with biobanks to integrate genetic data (e.g., polymorphisms in phenylalanine metabolism genes) .

Q. What experimental frameworks validate this compound's interaction with gut microbiota in metabolic dysregulation?

  • Methodological Answer : Combine in vitro fecal fermentation models with metagenomic sequencing to identify microbial taxa affected by aspartame. Validate findings in gnotobiotic mice colonized with human microbiota. Use metabolomics to quantify microbial metabolites (e.g., short-chain fatty acids) and correlate with host metabolic markers .

Q. How can researchers ensure rigor in mutagenicity studies of this compound derivatives?

  • Methodological Answer : Follow OECD guidelines for genotoxicity testing, including bacterial reverse mutation (Ames test), mammalian cell micronucleus assays, and in vivo comet assays. Replicate results across independent labs and use positive/negative controls to minimize false positives. Transparently report batch-specific chemical purity data .

Methodological Best Practices

  • Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., NIH Figshare) with detailed metadata .
  • Conflict Mitigation : Disclose funding sources and employ blinded analysis to reduce bias in industry-funded studies .
  • Ethical Compliance : Obtain informed consent for human studies and follow institutional review board (IRB) protocols, particularly for vulnerable populations (e.g., pregnant individuals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Beta-Aspartame
Reactant of Route 2
Reactant of Route 2
Beta-Aspartame

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.